molecular formula C22H29NO B6045803 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

Cat. No. B6045803
M. Wt: 323.5 g/mol
InChI Key: FNKHNBXJOKKZGR-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative with a unique structure that has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway. This pathway is involved in the regulation of cellular antioxidant defenses and has been shown to be activated by 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine in several studies.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can modulate several biochemical and physiological processes. This compound has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases. Additionally, 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has been shown to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is its potential therapeutic applications in the field of neuroscience. This compound has been found to exhibit neuroprotective properties and may be a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine. One area of interest is the investigation of its potential therapeutic applications in other disease areas such as cancer and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for the production of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine may lead to the discovery of new analogs with improved biological activity and pharmacokinetics.
Conclusion:
In conclusion, 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a compound with promising therapeutic applications in the field of neuroscience. Its neuroprotective properties and potential for the treatment of neurodegenerative diseases make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperidine to obtain the final compound. This synthetic method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where this compound has been found to exhibit neuroprotective properties. Studies have shown that 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can protect neurons from oxidative stress and reduce inflammation in the brain. This has led to its investigation as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-benzyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-17-18(2)22(24-3)10-9-21(17)16-23-13-11-20(12-14-23)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKHNBXJOKKZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

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